molecular formula C9H12FN3O B15332709 1-(3-Fluoro-4-methoxybenzyl)guanidine

1-(3-Fluoro-4-methoxybenzyl)guanidine

Cat. No.: B15332709
M. Wt: 197.21 g/mol
InChI Key: QYNHYRPRPLVGBM-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzyl)guanidine is a chemical compound that features a benzyl group substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxybenzyl)guanidine typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with guanidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxybenzyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(3-Fluoro-4-methoxybenzyl)guanidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxybenzyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-4-methoxyphenyl)guanidine
  • 1-(3-Fluoro-4-methoxybenzyl)amine
  • 1-(3-Fluoro-4-methoxybenzyl)urea

Uniqueness

1-(3-Fluoro-4-methoxybenzyl)guanidine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]guanidine

InChI

InChI=1S/C9H12FN3O/c1-14-8-3-2-6(4-7(8)10)5-13-9(11)12/h2-4H,5H2,1H3,(H4,11,12,13)

InChI Key

QYNHYRPRPLVGBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN=C(N)N)F

Origin of Product

United States

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